molecular formula C27H28N2O3 B12154311 2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12154311
M. Wt: 428.5 g/mol
InChI Key: GQZDRMWOMQJXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic compound that belongs to the class of pyrazolobenzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials are usually substituted phenyl compounds, which undergo a series of reactions including condensation, cyclization, and functional group modifications. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other pyrazolobenzoxazines with different substituents on the phenyl rings. Examples include:

  • 2-(4-Methylphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The butoxy and methoxy groups may impart unique properties such as increased lipophilicity, altered electronic effects, and specific interactions with molecular targets.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O3/c1-3-4-17-31-22-15-9-19(10-16-22)24-18-25-23-7-5-6-8-26(23)32-27(29(25)28-24)20-11-13-21(30-2)14-12-20/h5-16,25,27H,3-4,17-18H2,1-2H3

InChI Key

GQZDRMWOMQJXQC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.